molecular formula C15H16BrN3O3S2 B2564575 5-bromo-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034375-33-0

5-bromo-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2564575
CAS No.: 2034375-33-0
M. Wt: 430.34
InChI Key: XRXGAWDBXLMGGT-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound with potential applications across various scientific fields. It features a thiophene sulfonamide core, a pyrazole ring, and a furan moiety, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide involves multi-step organic reactions, typically starting with the bromination of thiophene-2-sulfonamide. The synthesis pathway might include the following steps:

  • Bromination: Thiophene-2-sulfonamide is reacted with bromine in acetic acid to obtain 5-bromo-thiophene-2-sulfonamide.

  • Formation of pyrazole: The intermediate undergoes condensation with 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole to form the target compound.

  • Purification: The crude product is purified using column chromatography or recrystallization to obtain the final compound in pure form.

Industrial Production Methods

The large-scale production may involve similar steps but under optimized conditions to enhance yield and reduce costs. Continuous flow synthesis or microwave-assisted synthesis can be employed for higher efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The furan ring may undergo oxidation under strong oxidative conditions, leading to the formation of furonic acids.

  • Reduction: : The bromine moiety can be reduced to a hydrogen atom using catalytic hydrogenation.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur at various positions of the compound, depending on the reaction conditions.

Common Reagents and Conditions

  • Oxidation: KMnO₄ or H₂O₂ under acidic conditions.

  • Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution: Various organolithium or Grignard reagents in the presence of suitable solvents like THF or DMF.

Major Products Formed

Depending on the reaction, the major products can range from substituted derivatives of the original compound to completely different molecules like furonic acids or dehalogenated products.

Scientific Research Applications

Chemistry

The compound's unique structure makes it a valuable candidate for studying various organic reactions and mechanisms. It can be used as a building block for synthesizing more complex molecules.

Biology

The sulfonamide group in the compound is known for its potential biological activity, including antimicrobial and anticancer properties. It can be investigated for its inhibitory effects on specific enzymes or cellular pathways.

Medicine

In medicinal chemistry, this compound can serve as a lead molecule for drug design, especially targeting diseases where sulfonamide derivatives have shown efficacy.

Industry

The compound's stability and reactivity make it suitable for industrial applications in materials science, including the development of polymers and advanced materials.

Mechanism of Action

Molecular Targets and Pathways

The compound likely interacts with various biological macromolecules, such as enzymes and receptors. Its sulfonamide group can form strong hydrogen bonds with active sites, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

  • 5-iodo-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Highlighting Its Uniqueness

Compared to its chlorinated and iodinated counterparts, the brominated version offers a balance between reactivity and stability, making it a more versatile compound for various applications. The presence of the furan and pyrazole rings also adds to its distinct chemical profile.

Hope this helps you dive deep into the world of 5-bromo-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide! What’s the next step in your project?

Properties

IUPAC Name

5-bromo-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O3S2/c1-10-15(12-4-3-9-22-12)11(2)19(18-10)8-7-17-24(20,21)14-6-5-13(16)23-14/h3-6,9,17H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXGAWDBXLMGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=C(S2)Br)C)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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